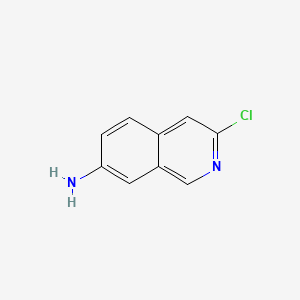

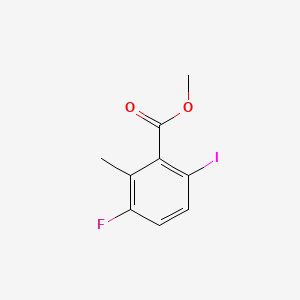

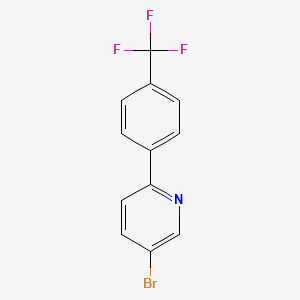

![molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6](/img/structure/B595229.png)

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C11H13N3O2 . It has a molecular weight of 219.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Molecular Structure Analysis

The bicyclic core in the syn-configuration was shown to be conformationally stable . This was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Chemical Reactions Analysis

The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol allowed the isolation and characterization of the reduction product of 5,7-substituted pyrazolo[1,5-a]pyrimidine in the anti-configuration .Applications De Recherche Scientifique

Medicinal Chemistry: Potential for Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a valuable scaffold in medicinal chemistry. Its structure allows for the creation of biologically active compounds, particularly when reduced with complex hydrides . The reduction process favors the pyrimidine ring and can lead to the formation of four possible stereoisomers, enhancing the compound’s utility in designing drugs with specific activities .

Pharmacology: Adenine Mimetic Properties

In pharmacology, this compound has been identified as a potential adenine mimetic. It can bind to ATP-binding sites of proteins, which is crucial for developing new therapeutic agents targeting various diseases . This application is particularly significant in the design of drugs that can modulate enzymatic activity or protein-protein interactions.

Chemical Synthesis: Dearomatization Strategies

The compound is involved in dearomatization strategies, a key transformation in synthetic organic chemistry. Dearomatization can lead to the formation of new cyclic structures with different electronic properties, which are valuable in synthesizing complex molecules .

Analytical Chemistry: Reference Standards

Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals, indicating its use as a reference standard in analytical procedures . However, the company does not provide analytical data, suggesting that researchers use it to confirm product identity and purity in experimental settings.

Life Science Research: Small Molecule Probes

In life science research, small molecule probes derived from Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate could be used to study biological processes. These probes can help in understanding the function of biomolecules and in identifying targets for drug discovery .

Biochemistry: Structural Lability and Conformational Analysis

The compound’s structural lability and the ability to form conformationally labile systems make it a subject of interest in biochemistry. Researchers can study its conformational dynamics in solution, which is important for understanding how small molecules interact with biological targets .

NMR Spectroscopy: Molecular Structure Elucidation

Finally, in the field of NMR spectroscopy, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be used to study long-range interproton distances and dipole-dipole interactions. This information is crucial for elucidating the three-dimensional structure of organic compounds .

Safety And Hazards

Orientations Futures

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .

Propriétés

IUPAC Name |

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCLKBQTWLQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

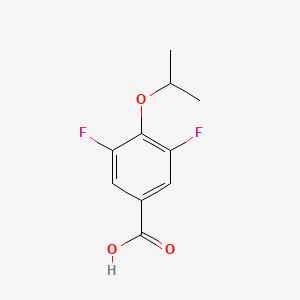

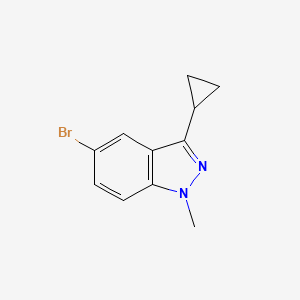

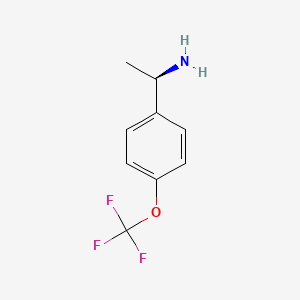

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

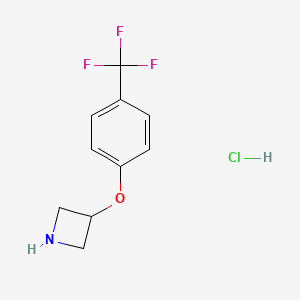

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)